5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole
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Overview
Description
5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole: is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a fluorine atom at the 5-position of the benzimidazole ring and a piperidine ring attached to the 2-position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the fluorine atom: The fluorination can be carried out using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the piperidine ring: This step involves the nucleophilic substitution reaction where the piperidine ring is introduced at the 2-position of the benzimidazole ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the benzimidazole ring, resulting in the formation of dihydrobenzimidazole derivatives.
Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a probe to investigate the binding affinity and specificity of various enzymes and receptors.
Medicine: The compound has potential therapeutic applications due to its biological activity. It is being explored for its anticancer, antiviral, and antimicrobial properties. Researchers are investigating its efficacy in treating various diseases by targeting specific molecular pathways.
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to its target by forming strong hydrogen bonds and van der Waals interactions. The piperidine ring increases the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptors: It can act as an agonist or antagonist of specific receptors, modulating their signaling pathways.
Comparison with Similar Compounds
- 5-Fluoro-2-piperidin-2-yl-1H-benzoimidazole
- 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride
- 2-Piperidin-4-yl-1H-benzimidazole
Comparison:
- 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole is unique due to the specific position of the piperidine ring and the fluorine atom, which confer distinct biological activities and chemical reactivity.
- 5-Fluoro-2-piperidin-2-yl-1H-benzoimidazole has the piperidine ring attached at a different position, leading to variations in its binding affinity and biological effects.
- 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride is a salt form that may exhibit different solubility and stability properties.
- 2-Piperidin-4-yl-1H-benzimidazole lacks the fluorine atom, which significantly alters its chemical and biological properties .
Properties
IUPAC Name |
6-fluoro-2-piperidin-3-yl-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c13-9-3-4-10-11(6-9)16-12(15-10)8-2-1-5-14-7-8/h3-4,6,8,14H,1-2,5,7H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGAEPTYDKJILR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC3=C(N2)C=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587986 |
Source
|
Record name | 6-Fluoro-2-(piperidin-3-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-03-6 |
Source
|
Record name | 6-Fluoro-2-(3-piperidinyl)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885275-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-2-(piperidin-3-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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